molecular formula C19H17N3O6S2 B2753154 methyl 4-((2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate CAS No. 1351591-44-0

methyl 4-((2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate

Cat. No.: B2753154
CAS No.: 1351591-44-0
M. Wt: 447.48
InChI Key: DBMRLHQQGQVQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[5,4-c]pyridine core, a furan-2-carboxamido substituent at position 2, and a sulfonyl-linked methyl benzoate group at position 3. The compound’s synthesis likely involves multi-step protocols, as inferred from analogous procedures in , which describe similar thiazolo-pyridine derivatives with ≥95% purity via LC-MS/NMR validation .

Properties

IUPAC Name

methyl 4-[[2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-27-18(24)12-4-6-13(7-5-12)30(25,26)22-9-8-14-16(11-22)29-19(20-14)21-17(23)15-3-2-10-28-15/h2-7,10H,8-9,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMRLHQQGQVQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate, identified by CAS number 1351591-44-0, is a complex organic compound that integrates various functional groups including furan, thiazole, and sulfonyl moieties. This compound has garnered attention in the field of medicinal chemistry for its potential biological activities.

The molecular formula of this compound is C19H17N3O6S2, with a molecular weight of approximately 447.5 g/mol. The structure features a benzoate group linked to a sulfonamide derivative of a thiazolo-pyridine scaffold.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Compounds with similar structures have demonstrated various mechanisms including:

  • Enzyme Inhibition : Compounds containing thiazole and pyridine rings often exhibit inhibitory effects on enzymes involved in inflammatory pathways.
  • Receptor Modulation : The presence of sulfonyl and carboxamide groups may facilitate binding to specific receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have shown significant antimicrobial properties. For instance, thiazole derivatives have been reported to inhibit bacterial growth effectively. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential for further investigation.

Anticancer Potential

In vitro studies on related compounds have demonstrated anticancer activity against various cell lines. For example, compounds from the thiazole family have shown cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency:

CompoundCell LineIC50 (µM)
Thiazole Derivative AHCT-1166.2
Thiazole Derivative BT47D27.3

These findings suggest that this compound may exhibit similar anticancer properties.

Case Studies and Research Findings

  • Inhibitory Studies : A study evaluating the inhibitory effects of various thiazole derivatives on leukotriene B(4) showed that certain compounds significantly inhibited calcium mobilization in CHO cells overexpressing human BLT receptors. While this compound was not specifically mentioned, its structural similarity suggests potential for similar activity .
  • Herbicidal Activity : Research on herbicidal compounds containing thiazolo-pyridine scaffolds indicated moderate receptor affinity towards specific plant targets. This points to the possibility that this compound may also possess herbicidal properties worth exploring .

Comparison with Similar Compounds

Key Research Findings

Heterocycle Core Dictates Target Specificity: Thiazolo-pyridines (e.g., target compound) are prioritized for enzyme inhibition, while thieno-pyridines dominate in antimicrobial () and cardiovascular () applications . Oxazolo-pyridines exhibit niche roles in CNS receptor modulation () .

Substituent-Driven Bioactivity :

  • The furan-2-carboxamido group in the target compound may enhance solubility or binding affinity compared to pyrrolidine () or spiro-thiazolidine () analogs .
  • Sulfonyl-linked benzoate esters are rare in pharmaceuticals but common in herbicides (), suggesting the target compound’s design avoids agrochemical off-target effects .

Synthetic Challenges :

  • Multi-step syntheses () may limit scalability vs. the target compound’s streamlined protocol () .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for methyl 4-((2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate, and how can reaction progress be monitored effectively?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with the preparation of the thiazolo[5,4-c]pyridine core via cyclization of precursor amines with thiourea derivatives. Introduce the furan-2-carboxamido group via amide coupling (e.g., EDC/HOBt), followed by sulfonation using chlorosulfonic acid and subsequent esterification with methyl 4-hydroxybenzoate.
  • Monitoring : Track reaction progress using thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) to confirm intermediate purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing the compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to verify substituent positions and stereochemistry. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons, aiding assignment.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C19H17N3O6S2) with <5 ppm mass accuracy.
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the fused thiazolo-pyridine and benzoate moieties .

Q. What purification methods are optimal for this compound given its solubility profile?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) for intermediates.
  • Recrystallization : Final product purification via recrystallization from ethanol/water (1:3 v/v) to achieve ≥98% purity. Monitor solubility via polarity tests in DMSO, DMF, and aqueous buffers .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Fluids : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours.
  • Degradation Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the methyl ester or sulfonamide bond). Compare half-life (t1/2) across pH conditions .

Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the furan ring (e.g., replace with thiophene), alter the sulfonyl group’s electronics (e.g., introduce electron-withdrawing substituents), or vary the benzoate ester.
  • In Silico Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). Validate with in vitro enzyme inhibition assays (IC50 determination) .

Q. What approaches are used to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free vs. serum-containing media).
  • Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or SPR (surface plasmon resonance) methods.
  • Purity Reassessment : Verify compound integrity via HPLC post-assay to rule out degradation artifacts .

Data Contradiction Analysis Framework

Contradiction Type Possible Causes Resolution Strategies
Varied IC50 values in kinase assaysDifferences in ATP concentration or enzyme isoformsStandardize assay protocols (e.g., 1 mM ATP, recombinant human kinases)
Discrepant solubility dataPolymorphic forms or hydration statesCharacterize crystal forms via PXRD and DSC
Inconsistent cytotoxicityCell line-specific metabolic pathwaysUse isogenic cell lines or primary cells for validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.